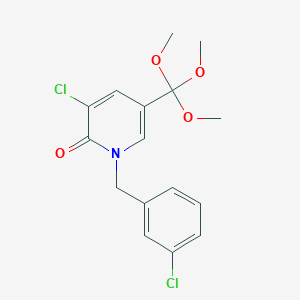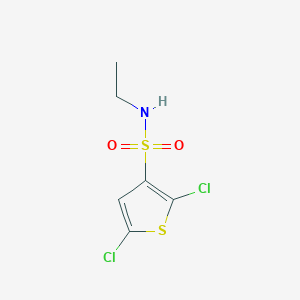![molecular formula C7H14ClN B2437036 1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2460748-60-9](/img/structure/B2437036.png)
1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride” is a chemical compound with the CAS Number: 2460748-60-9 . It is a type of 3-azabicyclo heptane derivative .
Synthesis Analysis
The synthesis of 3-azabicyclo heptanes has been a topic of interest in the field of organic chemistry. A practical synthesis of CHF2-substituted 3-azabicyclo hexanes was developed for the first time, with the key step being the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of 3-azabicyclo heptanes is characterized by a conformationally constrained bicyclic isostere for the piperidine motif . This structure displays diverse biological activities and great potential in the pharmaceutical industry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-azabicyclo heptanes include intramolecular cyclopropanation, such as metal-catalyzed oxidative cyclization of 1,6-enynes, and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents . Furthermore, the intermolecular cyclization of 3-pyrrolines and metal carbenoids was also a useful tool to construct this core structure .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- The compound 1-azabicyclo[3.2.0]heptane-1-methyl chloride's structure was determined using single crystal x-ray diffraction, revealing its crystallization in the Cmcm space group and highlighting the non-planar nature of its five-membered ring portion, similar to other bicyclic-fused compounds (Majeste & Trefonas, 1968).
Synthesis Techniques and Applications
- 1-Butyl-3-methyl-7,8-dimethoxyalloxazine-mediated [2+2] photocycloaddition is an effective method for synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, demonstrating practical applications in the synthesis of biologically active bicyclic quaternary ammonium salts (Jirásek et al., 2017).
- A two-step synthesis approach for substituted 3-azabicyclo[3.2.0]heptanes, useful as drug discovery building blocks, utilizes common chemicals like benzaldehyde, allylamine, and cinnamic acid (Denisenko et al., 2017).
Structural Analyses and Derivative Synthesis
- The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring, found in epibatidine, as 7-azabicyclo[2.2.1]heptan-7-ium chloride, highlights its importance in alkaloid chemistry (Britvin & Rumyantsev, 2017).
- Asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions showcases the synthesis potential of 2-azabicyclo[2.2.1]heptane derivatives (Waldmann & Braun, 1991).
Zukünftige Richtungen
The future directions in the study of 3-azabicyclo heptanes involve the development of new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . There is also a continued interest and great importance to explore the biological activities and potential applications of these compounds in the pharmaceutical industry .
Wirkmechanismus
Target of Action
1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride, also known as EN300-26981407, is a beta-lactamase inhibitor . Its primary targets are the extended-spectrum beta (β)-lactamase (ESBL) enzymes . These enzymes are produced by some bacteria and can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams . This poses challenges in the treatment of serious infections .
Mode of Action
EN300-26981407 works by inhibiting the ESBL enzymes . This prevents these enzymes from breaking down antibiotics like penicillins, broad-spectrum cephalosporins, and monobactams . As a result, these antibiotics can effectively combat the bacteria that produce ESBL enzymes .
Biochemical Pathways
The inhibition of ESBL enzymes by EN300-26981407 affects the antibiotic degradation pathway . By preventing the breakdown of certain antibiotics, this compound allows these antibiotics to remain active and effective against the bacteria . This leads to the death of the bacteria, thereby treating the infection .
Result of Action
The inhibition of ESBL enzymes by EN300-26981407 results in the enhanced effectiveness of certain antibiotics . This allows these antibiotics to effectively kill the bacteria that produce ESBL enzymes, thereby treating the infection .
Eigenschaften
IUPAC Name |
1-methyl-3-azabicyclo[3.2.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7-3-2-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBGAWQSZZCMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
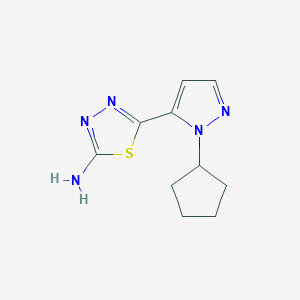
![4-[(E)-2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile](/img/structure/B2436954.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2436956.png)

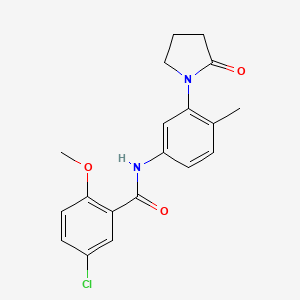
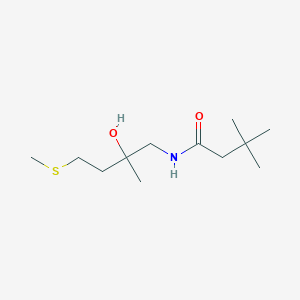

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2436969.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436970.png)

![2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide](/img/structure/B2436973.png)

